[3-(4-chlorobenzoyl)oxy-4-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate
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Overview
Description
[3-(4-chlorobenzoyl)oxy-4-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple benzoyl groups and chlorinated phenyl rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-chlorobenzoyl)oxy-4-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. For example, the use of hydrazine derivatives and chlorinated benzoyl chlorides under controlled temperature and pH conditions is common .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and recrystallization, is also essential in industrial settings .
Chemical Reactions Analysis
Types of Reactions
[3-(4-chlorobenzoyl)oxy-4-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
[3-(4-chlorobenzoyl)oxy-4-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(4-chlorobenzoyl)oxy-4-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [3-(4-chlorobenzoyl)oxy-4-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate include:
- [3-(4-chlorobenzoyl)oxy-4-[(E)-[(4-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate .
- [3-(4-chlorobenzoyl)oxy-4-[(E)-[(3,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate .
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of multiple benzoyl groups and chlorinated phenyl rings.
Properties
CAS No. |
765276-24-2 |
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Molecular Formula |
C29H20Cl2N2O5 |
Molecular Weight |
547.4 g/mol |
IUPAC Name |
[3-(4-chlorobenzoyl)oxy-4-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C29H20Cl2N2O5/c1-18-3-2-4-21(15-18)27(34)33-32-17-22-9-14-25(37-28(35)19-5-10-23(30)11-6-19)16-26(22)38-29(36)20-7-12-24(31)13-8-20/h2-17H,1H3,(H,33,34)/b32-17+ |
InChI Key |
XNDBRIPWCQNHDW-VTNSRFBWSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/N=C/C2=C(C=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN=CC2=C(C=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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